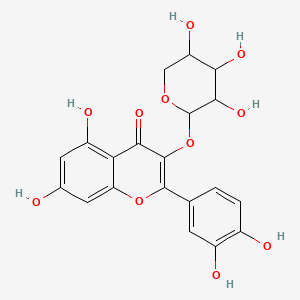
1891087-61-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 1891087-61-8 is known as 2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol . This compound is a highly potent and selective inhibitor of the BUB1 kinase, which plays a crucial role in the mitotic checkpoint during cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol involves multiple steps, including the formation of the bicyclic core and subsequent functionalization . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol involves the inhibition of BUB1 kinase . This kinase is a serine/threonine kinase that plays a critical role in the mitotic checkpoint, ensuring proper chromosome segregation during cell division . By inhibiting BUB1 kinase, the compound disrupts this checkpoint, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol: This compound is similar in structure and function to other BUB1 kinase inhibitors.
Other BUB1 Kinase Inhibitors: Compounds such as BAY 1816032 and similar molecules that target BUB1 kinase.
Uniqueness
The uniqueness of 2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol lies in its high potency and selectivity for BUB1 kinase . This makes it a valuable tool for studying the role of BUB1 kinase in cell division and its potential as a therapeutic target .
Properties
IUPAC Name |
2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGVAVHOLLLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B10789516.png)
![(2S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B10789523.png)
![(1S,9R,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10789534.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10789540.png)
![(3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B10789542.png)
![(2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B10789549.png)


![(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10789568.png)

![(3S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B10789591.png)
![[Des-Arg9]-Bradykinin acetate](/img/structure/B10789596.png)
![(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B10789600.png)
